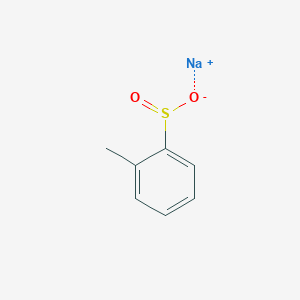
o-Toluenesulfinic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Toluenesulfinic acid, sodium salt: is an organic compound with the chemical formula C7H7NaO2S. It is a white crystalline powder that is soluble in water, alcohol, and other polar solvents. This compound is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : o-Toluenesulfinic acid, sodium salt is typically synthesized by the reduction of o-toluenesulfonyl chloride using sodium amalgam, zinc dust in alcohol and water, or sodium sulfite . The reaction conditions often involve moderate temperatures and the use of solvents like alcohol or water to facilitate the reduction process.
Industrial Production Methods: : On an industrial scale, this compound is produced by the sulfonation of toluene followed by neutralization with a base such as sodium hydroxide . The resulting product is then purified through crystallization and filtration to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: : o-Toluenesulfinic acid, sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form o-toluenesulfonic acid.
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form o-toluenesulfinic acid.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form various substituted derivatives.
Major Products: : The major products formed from these reactions include o-toluenesulfonic acid, o-toluenesulfinic acid, and various substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
o-Toluenesulfinic acid, sodium salt serves as an important intermediate in the synthesis of various pharmaceuticals. Its sulfinic group can enhance the solubility and bioavailability of drugs.
Case Study: Development of Drug Salts
In a study examining the formation of drug salts, o-toluenesulfinic acid was utilized to improve the solubility of piperine, a natural compound with anti-inflammatory properties. The reaction with o-toluenesulfinic acid resulted in a multicomponent salt that exhibited enhanced solubility and stability compared to its parent compound .
Organic Synthesis
The compound is widely employed as an alkylating agent and non-oxidizing catalyst in organic reactions. It plays a crucial role in the synthesis of various biologically active compounds.
Table 1: Applications in Organic Synthesis
| Application | Description |
|---|---|
| Alkylating Agent | Used to introduce alkyl groups into organic molecules. |
| Non-Oxidizing Catalyst | Facilitates reactions without introducing oxidation states that could alter product formation. |
| Intermediate for Active Compounds | Serves as a precursor for synthesizing drugs and agrochemicals. |
Material Science
In material science, this compound is used in the production of polymers and as an additive in various formulations.
Table 2: Material Science Applications
| Application | Description |
|---|---|
| Polymer Production | Acts as a curing agent for epoxy resins and other polymer systems. |
| Electroplating | Used as a brightening agent in electroplating processes to enhance surface quality. |
| Dyes and Pigments | Functions as a discharge medium for dyes, allowing for controlled color application. |
Wirkmechanismus
The mechanism by which o-toluenesulfinic acid, sodium salt exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenesulfonic acid: Similar in structure but differs in the position of the sulfonic acid group.
Benzenesulfonic acid: Another sulfonic acid derivative with a benzene ring.
Uniqueness: : o-Toluenesulfinic acid, sodium salt is unique due to its specific reactivity and solubility properties. It is particularly useful in reactions requiring mild conditions and is less corrosive compared to other sulfonic acids .
Eigenschaften
CAS-Nummer |
15898-37-0 |
|---|---|
Molekularformel |
C7H7NaO2S |
Molekulargewicht |
178.18405 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















